8-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
8-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 8-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the functionalization of the tetrahydroisoquinoline core. Common synthetic routes include multicomponent reactions and transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies . These methods often use cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) to facilitate the reactions .
Chemical Reactions Analysis
8-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like H₂O₂.
Reduction: Typically involves reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Commonly involves nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antidepressant and parkinsonism-preventing activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 8-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets. It has been shown to inhibit monoamine oxidase (MAO) enzymes, which play a role in the degradation of neurotransmitters . This inhibition leads to increased levels of neurotransmitters, contributing to its antidepressant effects .
Comparison with Similar Compounds
Similar compounds include:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and antidepressant properties.
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: Also exhibits neuroprotective activities.
1,2,3,4-Tetrahydroisoquinoline: A precursor for various alkaloids with diverse biological activities.
8-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride stands out due to its unique chlorine substitution, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H13Cl2N |
---|---|
Molecular Weight |
218.12 g/mol |
IUPAC Name |
8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C10H12ClN.ClH/c1-7-10-8(5-6-12-7)3-2-4-9(10)11;/h2-4,7,12H,5-6H2,1H3;1H |
InChI Key |
LBPATNAKLRVHHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1)C=CC=C2Cl.Cl |
Origin of Product |
United States |
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